molecular formula C17H11N3O3 B2929938 8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931739-08-1

8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2929938
CAS RN: 931739-08-1
M. Wt: 305.293
InChI Key: RFMVRDAPFAOVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a chemical compound with potential applications in scientific research. This compound is also known as CPO or compound 2, and it belongs to the class of coumarin derivatives. The synthesis of CPO has been reported in the literature, and it has been shown to exhibit interesting biochemical and physiological effects.

Scientific Research Applications

Supramolecular Structures and Synthesis

  • The molecular structures of chromeno[4,3-c]pyrazol-4-one isomers, which are closely related to 8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, were studied. These structures were obtained through oxidative cyclization with copper acetate as a catalyst and their supramolecular architectures were analyzed (Padilla-Martínez et al., 2011).

Antimicrobial Activity

  • Novel chromeno[2,3-d]pyrimidin-8-amine derivatives were synthesized and evaluated for their in vitro antibacterial activity. These compounds are structurally related to the 8-methyl chromen-2-one and demonstrate significant antibacterial potential (Kanakaraju et al., 2012).
  • 1,3,4-Oxadiazole derivatives of chromeno[4,3-b]pyridine were synthesized and their antimicrobial potency was studied. These compounds showed significant in vitro antimicrobial activity against bacterial and fungal species (Jadhav et al., 2016).

Anticancer Activity

  • Docking studies were conducted on chromeno[4,3-b]pyridine derivatives for breast cancer. These studies identified compounds with high activity toward breast cancer cell lines, highlighting the potential of chromenone derivatives in cancer treatment (Abd El Ghani et al., 2022).

Molecular Wire Properties

  • The synthesis and study of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives were explored. These studies are relevant for understanding the optoelectronic properties of compounds structurally similar to 8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (Wang et al., 2006).

Other Applications

  • Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity. This research contributes to the understanding of the biological activity of chromen-2-one derivatives (Bhat et al., 2013).

properties

IUPAC Name

8-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c1-10-5-4-6-11-9-12(17(21)22-14(10)11)16-19-15(20-23-16)13-7-2-3-8-18-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMVRDAPFAOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

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